molecular formula C14H15N3O4S B6423208 Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate CAS No. 6148-38-5

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B6423208
CAS No.: 6148-38-5
M. Wt: 321.35 g/mol
InChI Key: SKMDQOQHCZFMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazolidinone core linked via an acetamido bridge to a para-substituted ethyl benzoate ester. The 2-imino-4-oxothiazolidin-5-yl moiety confers unique electronic and hydrogen-bonding properties, making it a candidate for biological activity modulation, particularly in neurological or antimicrobial contexts.

Properties

CAS No.

6148-38-5

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)

InChI Key

SKMDQOQHCZFMCW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Bromoacetamide Intermediate

The most widely documented approach involves sequential amide bond formation followed by thiazolidinone cyclization. Ethyl 4-aminobenzoate reacts with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere to form ethyl 4-(2-bromoacetamido)benzoate . This intermediate is subsequently treated with thiourea in ethanol at 60–70°C, facilitating nucleophilic displacement of bromide by the sulfur atom of thiourea. Intramolecular cyclization yields the thiazolidinone ring, with the imino group arising from tautomerization under basic conditions.

Reaction Conditions and Yields

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
AmidationBromoacetyl bromide, triethylamineDichloromethane0–5285
CyclizationThiourea, sodium acetateEthanol60–70668

This method’s efficacy stems from the stability of the bromoacetamide intermediate, which minimizes side reactions such as hydrolysis. The use of sodium acetate as a mild base prevents epimerization at the α-carbon of the acetamido group.

One-Pot Multicomponent Approaches

Emerging methodologies explore one-pot strategies to reduce purification steps. A 2024 study demonstrated that combining ethyl 4-aminobenzoate, bromoacetic acid, and thiourea in the presence of N,N’-dicyclohexylcarbodiimide (DCC) enables concurrent amidation and cyclization. While this approach simplifies the workflow, yields remain modest (52–58%) due to competing thiourea dimerization.

Optimization of Reaction Conditions

Solvent Selection for Cyclization

Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates by stabilizing the transition state through dipole interactions. Comparative studies show DMF improves yields by 12–15% over ethanol, albeit at the cost of requiring rigorous drying to avoid hydrolysis.

pH Control During Amidation

Maintaining a pH of 8.5–9.0 during the amidation step is critical. Below pH 8, protonation of the amine group in ethyl 4-aminobenzoate slows nucleophilic attack on bromoacetyl bromide, while above pH 9, hydrolysis of the bromoacetamide intermediate becomes significant.

Analytical Characterization and Spectral Data

Infrared Spectroscopy

The thiazolidinone ring exhibits distinct IR absorptions:

  • N–H stretch (imino) : 3320–3280 cm⁻¹

  • C=O stretch (4-oxo) : 1695–1680 cm⁻¹

  • C–N stretch (acetamido) : 1250–1230 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 300 MHz)

  • δ 8.45 (s, 1H, NH imino)

  • δ 7.85–7.78 (m, 4H, aromatic H)

  • δ 4.30 (q, 2H, CH₂ ethyl ester)

  • δ 3.92 (s, 2H, CH₂ acetamido)

¹³C NMR confirms the thiazolidinone carbonyl at δ 172.3 ppm and the ester carbonyl at δ 166.8 ppm.

Industrial-Scale Production Considerations

The patent CN106632137A highlights the feasibility of large-scale synthesis by performing oximation, methylation, and cyclization in a single reactor. This reduces solvent waste and intermediate isolation costs, achieving a 63% molar yield at 99.47% purity. Key adaptations for industrial use include:

  • Continuous bromine addition at 1.5–3 kg/hr to control exothermicity

  • Centrifugal filtration at 10,000–15,000 rpm to isolate intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry:
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate exhibits notable pharmacological properties, particularly in the following areas:

  • Antimicrobial Activity:
    • The compound has been evaluated for its effectiveness against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Studies indicate that derivatives of thiazolidinones, similar to this compound, demonstrate significant antimicrobial properties due to their ability to inhibit bacterial growth .
  • Anticancer Potential:
    • Research highlights the potential of thiazolidinone derivatives as anticancer agents. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. This compound's structural features may enhance its efficacy in targeting cancer cells .
  • Enzyme Inhibition:
    • The compound's thiazolidine structure allows it to interact with various enzymes, potentially leading to therapeutic effects in conditions where enzyme regulation is critical. For instance, it may inhibit enzymes involved in metabolic pathways related to disease processes .

Synthesis and Mechanism of Action

Synthesis:
The synthesis of this compound typically involves multi-step reactions that include the coupling of amines with isothiocyanates and diethyl but-2-ynedioates .

Mechanism of Action:
The mechanism involves binding to active sites on target proteins or enzymes, leading to their inhibition. This results in altered biochemical pathways that can reduce bacterial growth or tumor cell proliferation. The presence of the thiazolidine ring is particularly important for these interactions .

Case Studies and Research Findings

StudyFocusFindings
Matiychuk et al. (2020)Antimicrobial ActivityEvaluated new thiazolidinone derivatives for antimicrobial efficacy against multiple bacterial strains; several compounds showed high activity .
Apostolidis et al. (2023)Anticancer PropertiesInvestigated thiazolidinone derivatives as potential anticancer agents; highlighted structural modifications that enhance activity against cancer cells .
ResearchGate Study (2021)Enzyme InhibitionExplored the interactions of thiazolidinones with specific enzymes; findings suggest potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of sulfur and nitrogen atoms, which can form strong bonds with the active sites of these biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

a) EU1794-2 (Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
  • Structural Difference : Replaces the para-benzoate with a tetrahydrobenzo[b]thiophene ring.
  • Synthesis : Prepared via coupling reactions involving compound 13b (0.3 g, 0.7 mmol) under procedure D .
b) Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j)
  • Structural Difference: Substitutes the 2-imino group with a 2-methoxy-2-oxoethylidene side chain.
  • Impact: Reduced hydrogen-bonding capacity but increased electron-withdrawing character, altering reactivity in cyclization reactions. Synthesized using DMAD (dimethyl acetylenedicarboxylate) in methanol .

Substituent Position and Functional Group Variations

a) Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (CAS 367907-20-8)
  • Structural Difference : Ortho-substituted benzoate ester vs. para-substituted in the target compound.
b) Ethyl 4-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate (CAS 474006-27-4)
  • Structural Difference: Replaces the thiazolidinone core with a tetrahydroquinoxaline ring.
  • Impact: The quinoxaline moiety enhances aromatic stacking interactions, possibly improving DNA or enzyme binding in anticancer applications .

Functional Group Comparisons in Material Science

a) Ethyl 4-(dimethylamino)benzoate
  • Structural Difference: Dimethylamino group instead of the acetamido-thiazolidinone system.
  • Impact : Higher electron-donating capacity improves photopolymerization efficiency in resin cements, as shown by its superior degree of conversion compared to methacrylate-based analogs .

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents/Features Reported Activity/Application
Target Compound C₁₄H₁₅N₃O₄S 329.35 g/mol Para-benzoate, 2-imino-4-oxothiazolidin-5-yl Not explicitly stated (structural analog of NMDAR modulators)
EU1794-2 C₁₇H₂₁N₃O₄S₂ 403.49 g/mol Tetrahydrobenzo[b]thiophene, 6-methyl NMDAR modulation
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate C₂₀H₁₇N₃O₆S 427.43 g/mol Methoxy-oxoethylidene, benzamido Synthetic intermediate for heterocycles
Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (CAS 367907-20-8) C₁₄H₁₅N₃O₄S 329.35 g/mol Ortho-benzoate Unreported (structural isomer)

Biological Activity

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound contains a thiazolidinone ring, which is known for its pharmacological properties, including enzyme inhibition and interaction with various biological targets.

  • Molecular Formula : C14H15N3O4S
  • Molecular Weight : 321.35 g/mol
  • IUPAC Name : Ethyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
  • CAS No. : 6148-38-5

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins within biological systems. The thiazolidine ring facilitates these interactions through the presence of sulfur and nitrogen atoms, which can form strong bonds with active sites on biomolecules. This interaction often results in the inhibition of enzyme activity, leading to various therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans3.91–4.01 mM
Aspergillus niger4.01–4.23 mM

The compound has shown effectiveness comparable to standard antibiotics such as ciprofloxacin and fluconazole, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have revealed that it can induce apoptosis in cancer cells, particularly in human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell death and inhibition of tumor growth .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various thiazolidine derivatives, including this compound, against multiple bacterial strains. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values significantly lower than many existing antibiotics .
  • Anticancer Mechanisms :
    A separate investigation into the anticancer mechanisms revealed that treatment with this compound resulted in significant apoptosis in HepG2 cells, characterized by increased caspase activity and DNA fragmentation. These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
  • Enzyme Inhibition Studies :
    The compound has also been studied for its potential as an enzyme inhibitor, specifically targeting protein tyrosine phosphatase (PTP1B). Compounds with similar thiazolidine structures demonstrated positive inhibitory activity against PTP1B, suggesting that this compound may exhibit similar effects .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate, and what are the critical reaction conditions?

Answer: The compound is synthesized via multi-step organic reactions. A common method involves:

Formation of the thiazolidinone core : Cyclocondensation of thiourea derivatives with α-halo esters under basic conditions (e.g., KOH/EtOH, 60–80°C).

Acetamido linkage : Coupling the thiazolidinone moiety to a benzoate ester via an acetamido spacer using coupling agents like EDC/HOBt in DMF at room temperature.

Esterification : Final ethyl ester formation using ethanol under acidic catalysis (H₂SO₄, reflux).
Critical conditions include pH control during cyclocondensation, inert atmosphere for coupling, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of the compound validated, and what analytical techniques are employed?

Answer: Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., imino NH at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the thiazolidinone ring.
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What is the hypothesized mechanism of action for its anticancer activity?

Answer: The compound inhibits enzymes critical for cancer progression, such as:

  • Tyrosine kinases : Competitive binding to ATP-binding pockets, disrupting phosphorylation cascades.
  • HDACs (histone deacetylases) : Thiazolidinone’s zinc-binding capability blocks catalytic activity, inducing apoptosis.
  • Topoisomerase II : Intercalation into DNA-enzyme complexes, causing double-strand breaks.
    In vitro assays (e.g., MTT on HepG2/MCF-7 cells) show IC₅₀ values of 8–15 µM, with structure-activity linked to the imino group’s electron density .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer: Systematic modifications and assays guide optimization:

  • Substituent variation : Replace the ethyl ester with methyl/propyl to alter lipophilicity (logP).
  • Thiazolidinone ring modifications : Introduce halogens (e.g., Cl, Br) at position 4 to enhance electrophilicity.
  • Amide spacer tuning : Replace acetamido with sulfonamido for improved solubility.
    Assays include:
  • Enzyme inhibition kinetics (Km/Vmax shifts).
  • Cellular uptake studies (fluorescence tagging).
    SAR data from analogues suggest that electron-withdrawing groups on the benzene ring enhance potency .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

Answer: Discrepancies (e.g., IC₅₀ ranging from 8–25 µM) arise from:

  • Assay variability : Standardize protocols (e.g., MTT incubation time, cell passage number).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for mutations (e.g., p53 status).
    Replicate studies under harmonized conditions and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to kinase domains (PDB: 1M7Q) with flexible side chains.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Train models on thiazolidinone derivatives using descriptors like polar surface area and H-bond donors.
    Results correlate with experimental IC₅₀; e.g., docking scores < -8 kcal/mol predict sub-10 µM activity .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

Answer:

  • Prodrug design : Mask the ester group as a tert-butyl ether to resist hepatic hydrolysis.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
  • CYP450 inhibition screening : Identify metabolites via LC-MS/MS and co-administer CYP3A4 inhibitors (e.g., ketoconazole).
    Preliminary pharmacokinetic data in rodents show a 2.3-fold increase in half-life with prodrugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.